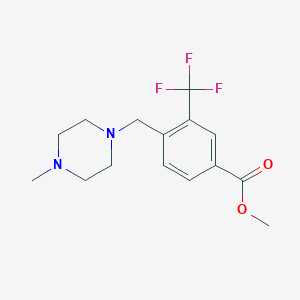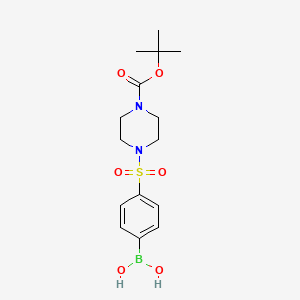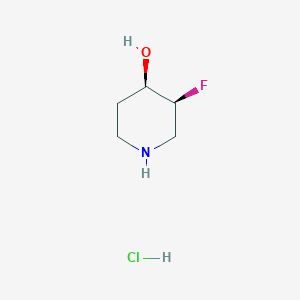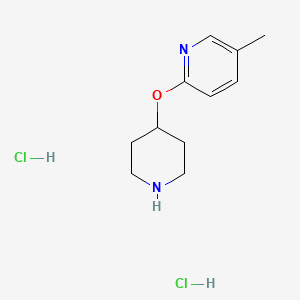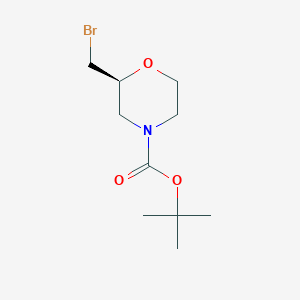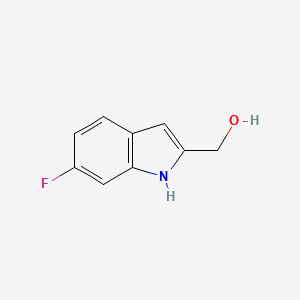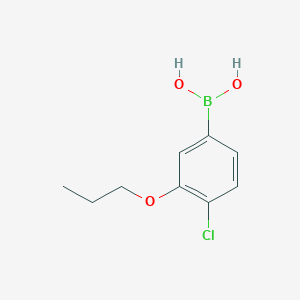
(4-氯-3-丙氧苯基)硼酸
描述
“(4-Chloro-3-propoxyphenyl)boronic acid” is a subclass of organoborane compounds . It has a molecular formula of C9H12BClO3 and an average mass of 214.454 Da . Boronic acids, including this compound, are increasingly utilized in diverse areas of research .
Synthesis Analysis
The main strategies to build up borinic acids, a subclass of organoborane compounds, rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Chemical Reactions Analysis
Boronic acids, including “(4-Chloro-3-propoxyphenyl)boronic acid”, are essential building blocks used for the synthesis of bioactive molecules, the generation of chemical libraries, and the exploration of structure-activity relationships . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
科学研究应用
Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
-
Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
-
Biological Labelling, Protein Manipulation and Modification
-
Separation Technologies
-
Development of Therapeutics
-
Biosensors
- Borophene, an allotropic form of boron, is used in a range of applications in the fields of thin-layer electronics, optoelectronics, capacitors, and biosensors .
- Borophene has excellent properties including high tensile strength, thermal and electrical conductivity, high capacitance, and metallic nature .
-
Controlled Release of Insulin
-
Photocatalysis and Biosensing
-
Chemical Biology and Biomedical Applications
-
Intelligent Materials
- Boronic acid-containing hydrogels are important intelligent materials .
- With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility, and self-healing .
- These materials have found important applications in many areas, especially in biomedical areas .
-
Catalytic Protodeboronation
- Boronic esters, such as “(4-Chloro-3-propoxyphenyl)boronic acid”, can be used in catalytic protodeboronation .
- This process involves the removal of a boron group from an organic compound .
- The protodeboronation of pinacol boronic esters has been used for formal anti-Markovnikov hydromethylation of alkenes .
- This method has been applied to methoxy protected ( )-D8-THC and cholesterol .
-
Suzuki–Miyaura Coupling
-
Dynamic Click Chemistry
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
未来方向
属性
IUPAC Name |
(4-chloro-3-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFGRQLMEUDMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681670 | |
| Record name | (4-Chloro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-propoxyphenyl)boronic acid | |
CAS RN |
681292-77-3 | |
| Record name | (4-Chloro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1454734.png)
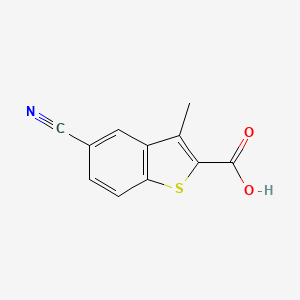
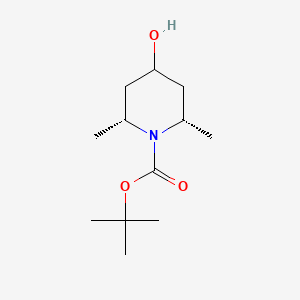
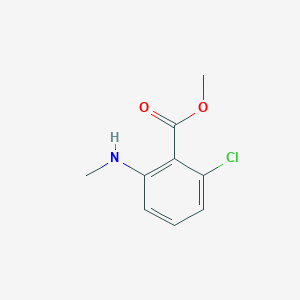
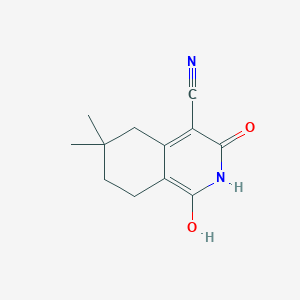
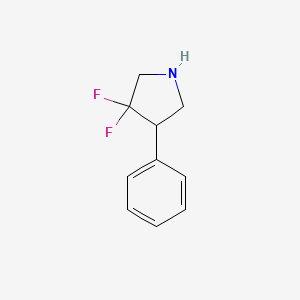
![3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)
